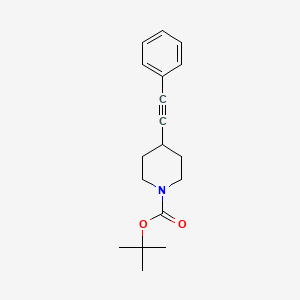

N-BOC-4-(phenylethynyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-phenylethynyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-13-11-16(12-14-19)10-9-15-7-5-4-6-8-15/h4-8,16H,11-14H2,1-3H3 |

InChI Key |

IVUNKMFXUDPABM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

The Piperidine Scaffold in Medicinal Chemistry: a Privileged Structure Perspective

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery and is considered a "privileged structure". nih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them a rich source for lead generation in drug development. nih.govresearchgate.net The prevalence of the piperidine scaffold is evident in the fact that it is a core component of over 70 commercially available drugs. exlibrisgroup.com

The utility of the piperidine scaffold can be attributed to several key properties:

Structural Versatility : The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse molecular libraries to explore structure-activity relationships.

Physicochemical Modulation : As a group with both hydrophilic and lipophilic characteristics, the piperidine ring can be modified to fine-tune a drug candidate's properties such as solubility, lipophilicity (logP/logD), and basicity (pKa). researchgate.net This modulation is crucial for optimizing a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Bioactivity : Piperidine derivatives have demonstrated a wide array of biological activities, serving as CNS modulators, anticoagulants, antihistamines, and anticancer agents. exlibrisgroup.com The benzoylpiperidine fragment, for example, is found in numerous therapeutic agents, including those with neuroprotective and anti-cancer properties. nih.gov

The introduction of chiral centers into the piperidine ring can further enhance its utility, as stereochemistry plays a critical role in a molecule's ability to bind to specific protein targets. researchgate.net

Strategic Utility of the N Tert Butyloxycarbonyl Boc Protecting Group in Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comwikipedia.org Its strategic importance lies in its ability to temporarily block the reactivity of a nitrogen atom, allowing chemical transformations to be performed on other parts of a molecule without interference from the amine. nih.gov

Key features of the Boc protecting group include:

Ease of Installation : The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org

Stability : It is robust and stable under a wide range of reaction conditions, particularly towards most nucleophiles and bases. nih.govorganic-chemistry.org This stability allows for selective chemical modifications elsewhere in the molecule.

Orthogonal Deprotection : The Boc group is acid-labile, meaning it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgnih.gov Its stability to base allows for an "orthogonal" protection strategy, where other protecting groups sensitive to bases (like Fmoc) can be removed while the Boc group remains intact. numberanalytics.comorganic-chemistry.org This is a particularly powerful strategy in complex syntheses, such as solid-phase peptide synthesis. chemblink.com

The strategic application of the Boc group is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling the construction of complex target molecules with high precision and yield. researchgate.net

The Phenylethynyl Moiety: Significance in Bioactive Compound Design

Divergent Synthetic Routes to N-Boc-Piperidine Precursors

The construction of the N-Boc-piperidine core is a critical first step. Various synthetic strategies have been developed to achieve this, offering access to a range of substituted piperidine (B6355638) precursors.

Reductive Amination Pathways from N-Boc-4-piperidone

Reductive amination of N-Boc-4-piperidone is a widely employed and efficient method for the synthesis of 4-amino-N-Boc-piperidine derivatives. dtic.milchemicalbook.com This reaction typically involves the condensation of N-Boc-4-piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired piperidine.

A common protocol utilizes sodium triacetoxyborohydride (B8407120) as the reducing agent in the presence of acetic acid. dtic.milchemicalbook.com For instance, the reaction of N-Boc-4-piperidone with aniline (B41778) using this method yields tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.milchemicalbook.com Alternative reducing agents such as sodium cyanoborohydride have also been used. dtic.mil Furthermore, palladium-catalyzed hydrogenative reductive amination offers another pathway for this transformation. dtic.mil

The choice of the N-protecting group on the piperidine nitrogen is crucial for the success of subsequent reactions. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under various reaction conditions and its facile removal under acidic conditions. dtic.mil The synthesis of N-Boc-4-piperidone itself can be accomplished from 4-piperidone (B1582916) hydrochloride hydrate. google.com

| Reactants | Reagents | Product | Reference |

| N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride, Acetic acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.milchemicalbook.com |

| N-Boc-4-piperidone, Ethylamine | Platinum on carbon, H2 | N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamine | google.com |

Transition-Metal Catalyzed Functionalization of Piperidine Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in piperidine scaffolds, offering novel pathways to substituted piperidines. acs.orgnih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for their ability to selectively activate and functionalize specific C-H bonds. acs.orgnih.gov

One notable example is the palladium-catalyzed C5(sp³)-H arylation of 1-Boc-3-(picolinoylamino)piperidine. acs.org This reaction proceeds with high regioselectivity and stereospecificity, yielding the cis-arylated product. The use of a bidentate directing group is essential for this transformation. acs.org

Furthermore, a photoinduced, palladium-catalyzed formal asymmetric allylic substitution reaction has been developed for the synthesis of optically pure 2-alkyltetrahydropyridine scaffolds from piperidine derivatives. acs.org This method integrates photocatalytic desaturation with asymmetric allylic substitution, providing access to sterically congested chiral piperidines. acs.org

Transition-metal-free approaches have also been explored. A two-step protocol for the multiple functionalization of piperidines to 4-substituted or trans-3,4-disubstituted 2-piperidones has been reported, exploiting the dual reactivity of TEMPO under oxidative and thermal conditions. nih.gov

Chemo- and Regioselective Cyclization Approaches

The construction of the piperidine ring through cyclization reactions is a fundamental strategy in heterocyclic synthesis. mdpi.com These approaches can be categorized based on the type of bond being formed (C-N or C-C) during the cyclization step. mdpi.com

Chemo-enzymatic methods have gained prominence for the asymmetric dearomatization of activated pyridines, leading to the formation of stereo-enriched piperidines. nih.govacs.org For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into well-defined 3- and 3,4-substituted piperidines. nih.govacs.org This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. acs.org

Another approach involves the iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) plays a multifaceted role in imine formation, cyclization, and reduction of the piperidinone intermediate. mdpi.com Furthermore, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides a modular route to 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov

Introduction and Functionalization of the Phenylethynyl Substituent at the Piperidine 4-Position

Once the N-Boc-piperidine precursor is in hand, the next critical step is the introduction of the phenylethynyl group at the 4-position.

Cross-Coupling Reactions for Alkyne Incorporation

The Sonogashira coupling reaction is the most prominent and widely utilized method for the incorporation of alkynes. nih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net In the context of this compound synthesis, this would involve coupling a suitable 4-substituted N-Boc-piperidine with phenylacetylene.

The classic Sonogashira reaction often employs a copper co-catalyst. nih.govresearchgate.net However, copper-free conditions have been developed to avoid issues such as the homocoupling of acetylenes. nih.govbeilstein-journals.org These copper-free protocols often utilize specific ligands and bases to facilitate the reaction. For instance, the use of di-tert-butylneopentylphosphine (B1584642) as a ligand has enabled room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov The choice of base is also critical, with amines like piperidine or DBU being effective in certain systems. researchgate.netbeilstein-journals.org

The aldehyde-alkyne-amine (A³) coupling reaction presents another powerful, atom-economical method for assembling propargylic amines, which can be precursors or analogs of the target compound. acs.org This multicomponent reaction combines an aldehyde, an alkyne, and an amine, often catalyzed by copper. acs.org

| Coupling Reaction | Catalyst System | Key Features | References |

| Sonogashira Coupling | Pd catalyst, optional Cu co-catalyst | Forms a C(sp)-C(sp²) bond between an alkyne and a halide. | nih.govresearchgate.net |

| Copper-Free Sonogashira | Pd catalyst, specific ligands (e.g., phosphines), base | Avoids alkyne homocoupling. | nih.govbeilstein-journals.org |

| A³ Coupling | Typically Cu catalyst | Atom-economical, multicomponent reaction. | acs.org |

Post-Synthetic Modification of the Phenylethynyl Moiety

The phenylethynyl group of this compound is a highly versatile functional handle that can be further elaborated to generate a diverse range of analogs. Post-synthetic modifications of this alkyne moiety allow for the introduction of various structural features, which can be pivotal for modulating the biological activity of the resulting compounds. Key transformations include cycloaddition reactions, such as the highly efficient "click chemistry," and catalytic hydrogenation.

One of the most powerful methods for modifying the alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This reaction allows for the facile and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097). nih.gov The resulting triazole can act as a stable linker or a pharmacophore itself, capable of participating in hydrogen bonding. nih.gov Another variant, the strain-promoted azide-alkyne cycloaddition (SPAAC), offers the advantage of being catalyst-free, which is beneficial for biological applications where copper toxicity is a concern. youtube.com

Catalytic hydrogenation of the phenylethynyl group provides another avenue for structural diversification. Depending on the catalyst and reaction conditions, the alkyne can be selectively reduced to the corresponding (Z)-alkene, (E)-alkene, or fully saturated to the phenylethyl group. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.

The table below summarizes potential post-synthetic modifications of the phenylethynyl moiety.

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide (R-N₃), Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole | High efficiency and regioselectivity. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cycloalkyne (e.g., dibenzocyclooctyne), organic azide (R-N₃) | Triazole | Catalyst-free, suitable for biological systems. youtube.com |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | (Z)- or (E)-Styrylpiperidine or Phenylethylpiperidine | Selective reduction to alkene or alkane. |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Substituted benzene (B151609) derivative | Forms a new six-membered ring. youtube.com |

| [2+2] Cycloaddition | Alkene, often under photochemical conditions | Cyclobutene derivative | Forms a four-membered ring. youtube.com |

These modifications underscore the synthetic utility of the phenylethynyl group as a platform for generating a library of compounds with diverse functionalities and potential applications.

Protecting Group Management in this compound Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring. Its management is crucial for the successful synthesis and functionalization of this compound. The Boc group's stability, ease of removal under specific conditions, and its influence on reaction outcomes make it a valuable tool for organic chemists.

The Boc group is known for its stability under a variety of reaction conditions, including those that are basic or nucleophilic. nih.gov It is, however, readily cleaved under acidic conditions, a property that forms the basis of its orthogonal use with other protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. sigmaaldrich.com This orthogonality is particularly valuable in multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively without affecting others. researchgate.netdelivertherapeutics.com

Several methods have been developed for the deprotection of the N-Boc group, each with its own advantages regarding selectivity and mildness. The choice of deprotection method is often dictated by the presence of other acid-sensitive functional groups in the molecule.

Common deprotection conditions for the N-Boc group are outlined in the table below.

| Reagent(s) | Solvent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature | A standard and highly effective method. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room temperature | Another common acidic condition for Boc removal. nih.gov |

| Oxalyl Chloride | Methanol | Room temperature | A mild method for selective deprotection. nih.govrsc.org |

| Thermal Deprotection | Methanol, Trifluoroethanol | High temperature (e.g., 240 °C) in continuous flow | An acid-free method that can offer selectivity based on temperature control. nih.gov |

| Silica Gel | Toluene | Reflux | A mild and convenient method for deprotection. researchgate.net |

The stability of the phenylethynyl group under many of these deprotection conditions allows for the selective unmasking of the piperidine nitrogen for further functionalization.

The steric bulk of the N-Boc group can significantly influence the selectivity and yield of reactions occurring at the piperidine ring. This steric hindrance can direct incoming reagents to specific positions, thereby controlling the regioselectivity of a reaction. For instance, in C-H functionalization reactions of N-Boc-piperidine, the bulky Boc group can favor substitution at the C4 position over the C2 position. nih.gov

Furthermore, the Boc group plays a critical role in the asymmetric deprotonation of the piperidine ring. The lithiation of N-Boc-piperidine, a key step for introducing substituents at the α-position, is highly sensitive to steric factors. researchgate.net The choice of chiral ligand used in conjunction with an organolithium base is crucial for achieving high enantioselectivity, and the presence of the Boc group is integral to this process. researchgate.netnih.gov

The impact of the Boc group on reaction outcomes is summarized in the table below.

| Reaction Type | Effect of N-Boc Group | Outcome |

| C-H Functionalization | Directs substitution to less sterically hindered positions. nih.gov | Can enhance regioselectivity, favoring C4 over C2 functionalization. nih.gov |

| Asymmetric Deprotonation/Lithiation | Influences the stereochemical outcome of the reaction. researchgate.net | Enables enantioselective functionalization at the α-carbon. researchgate.netnih.gov |

| Nucleophilic Addition to Piperidone | Can influence the stereochemical course of the addition. | Can lead to the formation of specific diastereomers. |

Precursor in the Synthesis of Pharmacologically Relevant Piperidine Derivatives

The piperidine heterocycle is a "privileged structure" in medicinal chemistry, appearing in thousands of compounds studied in clinical and preclinical trials. ijnrd.orgmdma.ch this compound serves as a key starting material for creating a wide range of these pharmacologically significant molecules.

Formation of Complex Heterocyclic Systems

The phenylethynyl group of this compound is a versatile functional handle for constructing more complex molecular architectures. The carbon-carbon triple bond can participate in a variety of chemical transformations, allowing for the elaboration of the core piperidine scaffold.

Key reactions involving the alkyne moiety include:

Cycloaddition Reactions: The alkyne can react with various partners to form new rings. For instance, it can undergo [3+2] cycloadditions with azides to form triazoles or participate in Diels-Alder type reactions.

Alkyne Cyclization: Acid-mediated cyclization of alkynes can lead to the formation of N-heterocycles with alkylidene moieties, which are appendages attached by a double bond. mdpi.com

Coupling Reactions: The terminal alkyne can be used in various metal-catalyzed coupling reactions, such as the Sonogashira coupling, to attach other molecular fragments.

Multi-component Reactions: The compound can be a component in one-pot reactions where multiple molecules combine to form a complex product, such as the synthesis of N-sulfonylamidines mediated by copper catalysts. beilstein-journals.org

These synthetic strategies enable chemists to build intricate heterocyclic systems around the central piperidine ring, leading to novel compounds with potential therapeutic applications. mdma.chnih.gov

Construction of Scaffolds for Drug Discovery Programs

The piperidine scaffold is a foundational element in the design of new drugs. ijnrd.orgnih.gov this compound provides a robust platform for constructing libraries of compounds for drug discovery programs, where many related molecules are synthesized and tested to find the most effective ones.

The development of new, efficient, and cost-effective methods for creating functionalized and optically pure piperidines is a significant area of research in drug discovery. chemicalbook.com The this compound scaffold has been instrumental in the synthesis of various classes of therapeutic agents. For example, substituted piperidines are central to the development of potent ligands for chemokine receptor 5 (CCR5), which are used as inhibitors of HIV-1. nih.govnih.gov Similarly, the 4-phenyl piperidine scaffold has been used to design and synthesize potent agonists for the mu-opioid receptor. nih.gov

The BOC protecting group plays a crucial role by preventing unwanted reactions at the piperidine nitrogen, allowing chemists to selectively modify other parts of the molecule. nih.gov Once the desired modifications are made, the BOC group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized. This modular approach is highly efficient for creating diverse molecular structures for screening in drug discovery campaigns. nih.govresearchgate.net

| Reaction Type | Description | Relevance to Drug Discovery |

|---|---|---|

| C-H Arylation | Directly attaches aryl groups to the piperidine ring, controlled by specific ligands. rsc.org | Creates 3-arylpiperidines, a valuable class of compounds for developing new drugs. rsc.org |

| Curtius Rearrangement | A key step in converting isonipecotate, a related piperidine starting material, into 4-aminopiperidine (B84694) derivatives. nih.gov | Provides an efficient route to piperazino-piperidine (B8394093) based CCR5 antagonists used as HIV-1 entry inhibitors. nih.gov |

| Mitsunobu Coupling | Used to connect N-Boc-4-hydroxymethylpiperidine to a phenolic compound, forming an ether linkage. nih.gov | A key step in the synthesis of inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov |

Role in the Synthesis of Fentanyl and Related Analogues: A Forensic Chemistry Perspective

From a forensic standpoint, piperidine derivatives are of significant interest due to their role as precursors in the illicit synthesis of controlled substances like fentanyl and its analogues. un.orgcaymanchem.com

Illicit Synthesis Routes and Intermediate Identification

Fentanyl can be synthesized through various methods, including the Janssen, Siegfried, and Gupta routes. regulations.gov As law enforcement and international bodies place controls on key fentanyl precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), illicit manufacturers adapt by using alternative, unregulated chemicals. regulations.govunodc.org

This has led to the emergence of "pre-precursors," which are chemicals that can be readily converted into the necessary controlled precursors. regulations.gov Compounds with a BOC-protecting group, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) and N-Boc-4-piperidone, have become prominent in clandestine synthesis. un.orgincb.orgcfsre.org The BOC group masks the core structure, helping to evade detection and regulations, but can be removed to generate a controlled precursor like 4-anilinopiperidine (4-AP). regulations.govcfsre.org

Forensic analysis of seized drug samples is crucial for identifying these novel precursors and intermediates. The presence of compounds like N-BOC norfentanyl or N-BOC 4-AP in a sample can indicate the specific synthetic route used, such as a t-BOC route or a Gupta route where BOC-protected precursors are converted to 4-AP. cfsre.org While this compound is not a direct, commonly cited precursor, its structure is closely related to these monitored substances. It represents a type of chemical that could be attractive to illicit chemists due to its unregulated status and its potential for conversion into the core piperidine structure needed for fentanyl synthesis after reduction of the alkyne and deprotection.

Chemical Control and Monitoring Strategies

In response to the opioid crisis, national and international bodies have implemented strict controls on fentanyl precursors. unodc.orgdea.gov In March 2022, the UN Commission on Narcotic Drugs added norfentanyl, 4-AP, and 1-boc-4-AP to Table I of the 1988 Convention, requiring member nations to regulate them. unodc.org Subsequently, in 2023, the United States and other bodies moved to control earlier-stage precursors like 4-piperidone and its BOC-protected derivative, 1-boc-4-piperidone. un.orgincb.org

These regulatory actions provide the legal framework for seizing illicit shipments and prosecuting traffickers. unodc.org However, the chemical industry's adaptability means that continuous monitoring is essential. Forensic laboratories play a key role by analyzing seized materials to detect new synthesis byproducts and previously unknown precursors. cfsre.orgojp.gov This intelligence allows authorities to understand evolving manufacturing trends and proactively place controls on new chemicals that pose a threat. regulations.govcfsre.org The use of protecting groups like BOC is a specific tactic that these monitoring strategies aim to counter. cfsre.org

| Compound Name | Role in Fentanyl Synthesis | Control Status (International - 1988 Convention) |

|---|---|---|

| N-Phenethyl-4-piperidone (NPP) | Key precursor (Siegfried route) | Table I regulations.govunodc.org |

| 4-Anilino-N-phenethylpiperidine (ANPP) | Key precursor (Siegfried route) | Table I regulations.govunodc.org |

| N-Phenyl-4-piperidinamine (4-AP) | Precursor (Gupta route) | Table I unodc.orgscio.gov.cn |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) | Protected precursor for 4-AP | Table I unodc.orgscio.gov.cnwikipedia.org |

| Norfentanyl | Immediate precursor (Janssen route) | Table I unodc.orgscio.gov.cn |

| 4-Piperidone | Early-stage "pre-precursor" | Recommended for Table I un.orgincb.org |

| N-Boc-4-piperidone | Protected "pre-precursor" | Recommended for Table I un.orgcaymanchem.comincb.org |

Development of Advanced Intermediates for Downstream Synthesis

This compound is not just an end-product but a crucial advanced intermediate for more complex, multi-step syntheses. mdma.ch Its structure is strategically designed for downstream applications. The BOC group provides robust protection for the piperidine nitrogen, while the phenylethynyl group serves as a reactive site for building molecular complexity.

Starting from this compound, a chemist can perform a series of reactions to create more elaborate intermediates. For example:

Reduction of the Alkyne: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), creating N-BOC-4-(phenylethenyl)piperidine or N-BOC-4-(phenethyl)piperidine, respectively. Each of these new intermediates has different properties and can be used in different subsequent reactions.

Modification of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution to add various substituents, altering the electronic and steric properties of the molecule.

Deprotection and N-Functionalization: After modifications at the 4-position, the BOC group can be removed to yield a secondary amine. This nitrogen can then be alkylated, acylated, or used in other coupling reactions to attach new functional groups, a common strategy in building libraries of drug candidates. nih.govnih.gov

This capacity for controlled, stepwise modification makes this compound and its derivatives highly valuable in synthetic campaigns aimed at producing novel and complex molecules with specific biological targets. nih.govincb.org

Structure Activity Relationship Sar Studies and Molecular Design of N Boc 4 Phenylethynyl Piperidine Derivatives

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional structure of N-BOC-4-(phenylethynyl)piperidine derivatives is critical for their interaction with biological targets. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl (BOC) group on the nitrogen atom influences this conformation and the orientation of the substituent at the 4-position.

The phenylethynyl group at the 4-position can exist in either an axial or equatorial orientation. Computational energy analysis of related 4-substituted piperazine (B1678402) and piperidine systems suggests that conformers with the phenyl-containing substituent in the equatorial position are generally more stable and favored by approximately 2 kcal/mol. nih.gov This equatorial preference minimizes steric clashes with the piperidine ring's axial hydrogens, allowing for a more stable and lower-energy conformation. This orientation is often crucial for fitting into the binding pocket of a target protein, where it can engage in key interactions, such as pi-pi stacking. nih.gov The stereochemistry of substituents on the piperidine ring can therefore dictate the molecule's ability to be recognized by and bind to a specific biological target.

Rational Design of Phenylethynyl-Containing Ligands for Specific Biological Targets

The this compound scaffold is a prime candidate for ligand-based drug design (LBDD), a computational approach that uses the structures of known active ligands to develop new compounds with improved properties. nih.gov The phenylethynyl group is a particularly interesting pharmacophore; its rigid, linear structure and electron-rich triple bond can participate in specific interactions within a receptor's binding site.

Rational design strategies often involve modifying the phenyl ring of the phenylethynyl moiety with various substituents to enhance potency or selectivity. nih.govsci-hub.st Additionally, the N-BOC group, while often used as a protecting group in synthesis, can be replaced with other substituents to modulate the molecule's properties, such as its affinity for a target or its pharmacokinetic profile. nih.govwustl.edu By systematically altering these structural elements, medicinal chemists can fine-tune the molecule's interaction with specific biological targets, leading to the development of highly selective and potent ligands. nih.govnih.gov

Therapeutic Applications of this compound Analogs

The structural versatility of the phenylethynyl-piperidine core has led to its exploration in developing modulators for several important classes of drug targets.

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them common targets for drug discovery.

Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) are of interest for treating central nervous system disorders like schizophrenia. nih.govnih.gov The discovery of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) as a selective mGluR5 negative allosteric modulator (NAM) highlighted the importance of the phenylethynyl scaffold for targeting this receptor. nih.gov

Subsequent research led to the discovery of mGluR5 PAMs derived from related structures. For example, (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone was identified as a novel mGluR5 PAM. nih.gov This compound was then optimized to create analogs with improved properties, demonstrating that the phenylethynyl-piperidine-like core is a viable scaffold for developing mGluR5 PAMs. nih.gov The strategy often involves a "molecular switch" where small modifications to a NAM scaffold can convert it into a PAM. nih.gov

Table 1: Examples of Phenylethynyl-Containing mGluR5 Modulators

| Compound Name | Activity | Target |

|---|---|---|

| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) | Negative Allosteric Modulator (NAM) | mGluR5 |

| (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273) | Positive Allosteric Modulator (PAM) | mGluR5 |

This table is generated based on data from the text.

The piperidine scaffold is a classic element in opioid receptor ligands. N-substituted 4-arylpiperidines are a well-established class of opioid antagonists. nih.govwustl.edu Research into these compounds has revealed key structure-activity relationships. For instance, in one series of analogs, an N-benzyl group was found to be crucial for kappa opioid receptor (KOR) affinity, suggesting an important pi-pi interaction within the receptor's binding site. nih.gov

While direct analogs of this compound as opioid ligands are not extensively detailed in the provided context, the principles of opioid ligand design suggest its potential. The N-substituent on the piperidine ring is critical for determining whether a compound acts as an agonist or an antagonist. nih.gov The phenylethynyl group could serve as a key interacting moiety, similar to the N-benzyl group in other series, to confer affinity and selectivity for specific opioid receptor subtypes (μ, δ, or κ). nih.gov

Table 2: Activity of N-Substituted Piperazine Opioid Receptor Antagonists

| Compound | μ (Ke, nM) | δ (Ke, nM) | κ (Ke, nM) |

|---|

This table is generated based on data from the text. nih.gov

The Src family of tyrosine kinases are involved in cell growth, differentiation, and migration, and their overactivity is implicated in various cancers, including triple-negative breast cancer (TNBC). nih.govresearchgate.net Consequently, Src kinase is a significant target for anticancer drug development. nih.gov

Derivatives containing a phenylethynyl group attached to a heterocyclic core have emerged as a potent new class of Src kinase inhibitors. researchgate.net A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized, leading to compounds with potent inhibitory activity against Src kinase. researchgate.net Notably, structure-activity relationship studies revealed that modifications at the N-1 position of the pyrazolopyrimidine core significantly influenced activity. One of the synthesized analogs, compound 1p , incorporated a 1-(Boc)piperidin-4-yl group, directly linking this research to the N-BOC-piperidine scaffold. researchgate.net This demonstrates the utility of the N-BOC-piperidine moiety in the design of potent, multi-kinase inhibitors. researchgate.net

Table 3: Src Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Src IC₅₀ (μM) | MDA-MB-231 (TNBC cell line) IC₅₀ (μM) |

|---|---|---|

| 1j | 0.0009 | 0.015 |

| 1p (contains 1-(Boc)piperidin-4-yl) | 0.0049 | 0.038 |

| Dasatinib (Reference) | 0.0003 | 0.0049 |

This table is generated based on data from the text. researchgate.net

Enzyme Inhibitors (e.g., LpxC Deacetylase, O-GlcNAcase)

Derivatives of the N-BOC-piperidine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease.

LpxC Deacetylase: The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial metalloenzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of gram-negative bacteria. nih.gov Inhibition of LpxC is lethal to these bacteria, making it a validated target for novel antibiotics. nih.gov A series of sulfonamide derivatives of α-(R)-amino hydroxamic acids have been identified as potent LpxC inhibitors with selective activity against gram-negative bacteria. nih.gov For instance, the inhibitor BB-78484 was found to be bactericidal against E. coli, achieving a 3-log reduction in viable counts within 4 hours at concentrations four times above its minimum inhibitory concentration (MIC). nih.gov Studies confirmed that resistance to these compounds arose from mutations in the lpxC gene, validating the enzyme as the antibacterial target. nih.gov

O-GlcNAcase (OGA): O-GlcNAcase is an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. Inhibiting OGA to increase the O-GlcNAcylation of the tau protein is being explored as a therapeutic strategy for Alzheimer's disease. nih.gov A series of potent OGA inhibitors featuring a 4-(arylethynyl)piperidine moiety has been developed. nih.gov Through extensive SAR studies, compound 81 emerged with significant enzymatic and cellular potency. nih.gov It was shown to increase protein O-GlcNAcylation levels and reduce the phosphorylation of tau at multiple sites in a cell model, demonstrating its potential for Alzheimer's treatment. nih.gov

Table 1: Inhibitory Activity of 4-(Arylethynyl)piperidine Derivative 81

| Compound | Enzyme Inhibition (IC50) | Cellular Potency (EC50) | Reference |

|---|---|---|---|

| Compound 81 | 4.93 ± 2.05 nM | 7.47 ± 3.96 nM (in PC12 cells) | nih.gov |

Antiviral and Antibacterial Agents

The piperidine scaffold is a common feature in the development of antimicrobial agents.

Antibacterial Agents: As discussed, inhibitors of LpxC based on a piperidine structure show potent and selective activity against gram-negative bacteria. nih.gov Another antibacterial strategy involves targeting bacterial sialic acid uptake. Sialic acid 4-N-piperidine derivatives have been designed that bind with nanomolar affinity to the SiaT sodium solute symporter from Proteus mirabilis, representing a novel class of potential antibacterial compounds. nih.gov Furthermore, SAR studies of piperidine derivatives have identified inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, highlighting another avenue for antibacterial development. nih.gov The core structure, 4-(N-Boc-amino)piperidine, is a known building block used in the synthesis of antibacterial agents. caymanchem.com

Antiviral Agents: Piperidine derivatives have demonstrated broad-spectrum antiviral capabilities. A class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication, including SARS-CoV-2. nih.gov The mechanism of action for these compounds is believed to be the inhibition of the viral main protease (Mpro). nih.gov Similarly, piperidine-4-carboxamide compounds have shown efficacy against several human coronaviruses, such as NL63, OC43, and variants of SARS-CoV-2, in cell-based assays. gavinpublishers.com For example, the compound NCGC2955 was active against the NL63 virus with a low micromolar effective concentration. gavinpublishers.com Studies have also reported the development of new N-substituted piperidine derivatives with activity against the influenza A/H1N1 virus. nih.gov

Table 2: Antiviral Activity of Piperidine-4-Carboxamide NCGC2955

| Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| NL63 | Vero | 2.5 ± 0.15 | gavinpublishers.com |

| NL63 | MK2 | 1.5 ± 0.2 | gavinpublishers.com |

| OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 | gavinpublishers.com |

Anti-cancer Agent Development

The N-BOC-piperidine framework has been incorporated into novel compounds designed as potential anti-cancer agents. A notable example involves the synthesis of chalcones containing a 4-Boc-piperidone core. nih.gov These compounds have demonstrated significant cytotoxic activity against highly-metastatic cancer cells. nih.gov Biochemical assays suggest that their mechanism of action involves the induction of apoptosis and a decrease in the activity of the transcription factor NFκB, which is crucial for cancer cell proliferation and survival. nih.gov The broader utility of the piperidine scaffold in oncology is supported by the development of other derivatives, such as phenanthridines and vindoline-piperazine conjugates, which also exhibit promising anti-cancer properties. nih.govmdpi.com

Table 3: Cytotoxicity of a 4-Boc-piperidone Chalcone (6a)

| Compound | Effect | Mechanism | Reference |

|---|---|---|---|

| Chalcone 6a | Cytotoxic against highly-metastatic cancer cells | Induces apoptosis, inhibits NFκB activity | nih.gov |

Influence of the Boc Group on Pharmacological Activity and Ligand Properties

The tert-butoxycarbonyl (Boc) group, while often considered a simple protecting group for the piperidine nitrogen, plays a multifaceted and critical role in the pharmacological activity and synthetic utility of these derivatives.

Research on 4-Boc-piperidone chalcones has demonstrated that the Boc group is essential for their cytotoxic activity. nih.gov Studies have shown that the removal of a similar N-acyl protecting group can lead to a significant decrease in the anti-cancer potency of related compounds, highlighting that the Boc group is not merely a passive placeholder but an active contributor to the molecule's biological function. nih.gov

From a synthetic standpoint, the Boc group is highly advantageous. It serves as a "masked precursor," preventing undesirable side reactions such as the dimerization of the parent 4-piperidone (B1582916). un.org This protection also provides regiospecificity, ensuring that subsequent chemical modifications, like N-acylation, occur at the intended position on the molecule. un.org However, the stability of the Boc group must be considered during synthesis, as it can be cleaved under acidic conditions. nih.gov This strategic use of Boc protection is a common and vital technique in the synthesis of complex piperidine-based molecules, including pharmaceutical intermediates. un.orgwikipedia.org

Computational and Spectroscopic Methodologies in N Boc 4 Phenylethynyl Piperidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)

There is no specific, publicly accessible research that employs quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of N-BOC-4-(phenylethynyl)piperidine. Such studies are crucial for predicting molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity descriptors, but have not been published for this particular compound.

Advanced Spectroscopic Characterization Techniques (e.g., Multi-dimensional NMR, Mass Spectrometry)

Detailed analyses using advanced spectroscopic methods for this compound are not found in peer-reviewed literature. While basic 1H and 13C NMR data may exist in commercial or private databases for structural confirmation, comprehensive studies involving multi-dimensional NMR techniques (like COSY, HSQC, HMBC) have not been reported. Similarly, detailed mass spectrometry fragmentation studies, which are vital for confirming its chemical structure and understanding its behavior under ionization, are not available in the scientific literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

No published research could be identified that focuses on molecular modeling or docking studies involving this compound. These computational techniques are essential for exploring how the molecule might interact with biological targets, such as proteins or enzymes. The absence of such studies means its potential as a ligand and its binding affinity and mode of interaction with any specific biological target remain unexplored.

Chemoinformatics and Database Mining for Related Structural Motifs

A chemoinformatic analysis or database mining effort specifically centered on this compound and its structural motifs has not been documented in available scientific databases. Such an approach would typically involve searching large chemical databases to identify structurally similar compounds, analyze structure-activity relationships (SAR), and predict potential biological activities or properties. The lack of such a study limits the contextual understanding of this compound within the broader landscape of medicinal or materials chemistry.

Emerging Research Frontiers and Future Prospects for N Boc 4 Phenylethynyl Piperidine

Development of Sustainable and Green Synthetic Approaches

The synthesis of N-BOC-4-(phenylethynyl)piperidine and its derivatives traditionally relies on well-established but often environmentally taxing methodologies. The core synthesis typically involves the Sonogashira cross-coupling reaction between a terminal alkyne (phenylacetylene) and a piperidine (B6355638) derivative bearing a leaving group at the 4-position. wikipedia.org The piperidine core itself is a common motif in pharmaceuticals, and greener methods for its synthesis are actively being explored. nih.govmdpi.comnih.gov

Recent research efforts are geared towards aligning the synthesis of these valuable compounds with the principles of green chemistry. Key areas of improvement include:

Catalyst Efficiency: The Sonogashira reaction is catalyzed by palladium and co-catalyzed by copper. wikipedia.org Research is ongoing to develop more active and robust catalyst systems, such as those using Pd(0)–P(tBu)3, which can significantly increase reaction rates and allow for lower catalyst loadings, thus reducing metal waste. rsc.org

Solvent Selection: Traditional organic solvents like dichloromethane (B109758) are being replaced with more environmentally benign alternatives. Water has been shown to be a viable solvent for some Sonogashira couplings and other reactions involved in creating piperidine derivatives, reducing the environmental impact. nih.govresearchgate.net

Biocatalysis: While direct biocatalytic synthesis of this compound is not yet established, enzymatic methods are being developed for the synthesis of piperidine derivatives. For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) have been used in multicomponent reactions to produce piperidines, offering a highly efficient and reusable catalytic system. rsc.org

Atom Economy: Alternative synthetic routes that improve atom economy are being investigated. This includes catalyst-free, three-component condensation reactions in water to build the piperidine scaffold. ajchem-a.com

These advancements aim to make the production of this compound and its derivatives more cost-effective, safer, and environmentally sustainable.

Exploration of Novel Pharmacological Targets for Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide range of biological systems, particularly the central nervous system (CNS). ijnrd.orgexlibrisgroup.comresearchgate.netarizona.edu Derivatives of this compound are being actively investigated for novel pharmacological applications, with a significant focus on neurodegenerative diseases. nih.gov

A landmark development is the discovery of 4-(arylethynyl)piperidine derivatives as highly potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease. acs.orgnih.gov Inhibiting OGA increases the O-GlcNAcylation of the tau protein, which in turn reduces its pathological hyperphosphorylation.

| Parameter | Value | Description |

|---|---|---|

| OGA Enzymatic Inhibition (IC₅₀) | 4.93 ± 2.05 nM | Concentration required to inhibit 50% of OGA enzyme activity in vitro. |

| Cellular Potency (EC₅₀) | 7.47 ± 3.96 nM | Concentration required to achieve 50% of the maximum effect in PC12 cells. |

| Effect in vivo | Ameliorated cognitive impairment | Observed in APP/PS1 mouse models of Alzheimer's disease at a dose of 100 mg/kg. acs.orgnih.gov |

| Blood-Brain Barrier (BBB) Penetration | Favorable | Demonstrated beneficial properties for reaching CNS targets. acs.orgnih.gov |

Beyond Alzheimer's, the structural motif is being explored for other targets. The general class of 4-phenylpiperidines has been investigated for activity as dopamine (B1211576) D2 receptor ligands, which are relevant for treating psychosis and movement disorders. nih.govnih.gov Furthermore, various piperidine derivatives are being synthesized and evaluated as acetylcholinesterase inhibitors, another therapeutic strategy for Alzheimer's disease. nih.gov The unique combination of the piperidine core for receptor interaction and the phenylethynyl group for modulating properties like binding affinity and metabolic stability makes this scaffold highly adaptable for targeting a variety of enzymes and receptors. researchgate.netclinmedkaz.org

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The structure of this compound is well-suited for modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD begins with screening small, low-complexity molecules ("fragments") to identify weak binders to a biological target. nih.govmedchemexpress.comnih.govnih.gov These initial hits are then grown or linked together to create more potent lead compounds. The this compound scaffold can be conceptually deconstructed into key fragments:

The piperidine ring : A common fragment that provides a three-dimensional structure and can be functionalized to interact with specific pockets in a target protein.

The phenylethynyl group : This fragment can explore hydrophobic pockets and provides a vector for further chemical modification.

Libraries of such fragments, including those with alkyne functionalities, can be screened to identify novel starting points for drug design. researchgate.net

Covalent Inhibition: Covalent inhibitors form a stable chemical bond with their target protein, often leading to increased potency and duration of action. nih.govresearchgate.netresearchgate.net The terminal alkyne of the phenylethynyl group can act as a "warhead"—an electrophilic group that can react with nucleophilic amino acid residues like cysteine on the target protein. mdpi.comnih.gov While the phenylethynyl group itself is not highly reactive, it can be engineered into more reactive warheads, or it can be positioned to react with a nearby nucleophile in the target's binding site. This strategy is particularly promising for targeting proteins that have proven difficult to inhibit with non-covalent binders. The use of alkyne-containing probes is an emerging area in identifying new binding sites and developing novel covalent drugs. researchgate.net

Potential Applications in Materials Science and Nanotechnology

The unique chemical properties of the phenylethynyl group also open up possibilities for this compound in materials science and nanotechnology.

High-Performance Polymers: Phenylethynyl groups are known to be effective end-cappers for high-performance polymers like polyimides. techbriefs.comresearchgate.netnih.gov These groups can undergo thermal curing at high temperatures (around 350-400 °C) to form a cross-linked, stable network. nih.gov This process imparts desirable properties such as:

High thermal stability

Solvent resistance

Improved mechanical properties

This compound could potentially be used as a reactive additive or co-monomer in the synthesis of such thermosetting resins. techbriefs.com The incorporation of the piperidine moiety could further modify the final properties of the material, such as its solubility or adhesive characteristics.

Nanotechnology: Piperidine derivatives are also being explored for the functionalization of nanoparticles. For instance, a recent patent describes silicon nanoparticles functionalized with hindered piperidine derivatives. google.com These functionalized nanoparticles can exhibit altered surface properties and functionalities. The this compound molecule offers multiple points for attachment to nanoparticle surfaces. The alkyne group, for example, can readily participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, providing a highly efficient way to tether the molecule to surfaces or other molecules. nih.gov This could lead to the development of:

Novel drug delivery systems where the piperidine moiety might interact with biological targets.

Bioactive films with antimicrobial or other therapeutic properties.

Advanced composite materials where the functionalized nanoparticles are embedded within a polymer matrix.

The exploration of covalent organic frameworks (COFs) using ethynyl (B1212043) linkages through Sonogashira coupling further highlights the potential of this chemistry in creating ordered, porous materials for applications in electronics and catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-BOC-4-(phenylethynyl)piperidine in laboratory settings?

- Answer : Follow GHS guidelines for acute toxicity (oral, skin) and respiratory irritation . Use PPE including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Ensure proper ventilation to avoid aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. How can researchers design a synthetic route for this compound?

- Answer : Start with Boc-protected piperidine derivatives (e.g., N-Boc-4-iodopiperidine) and employ Sonogashira coupling to introduce the phenylethynyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in anhydrous THF or DMF. Monitor reaction progress via TLC and purify via column chromatography using silica gel with hexane/ethyl acetate gradients .

Q. Which spectroscopic methods are optimal for confirming the structure and purity of this compound?

- Answer : Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and phenylethynyl signals (aromatic protons at δ 7.2–7.6 ppm, alkyne carbons at ~80–90 ppm). FT-IR can confirm the carbonyl stretch (Boc group, ~1680–1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). HPLC-MS ensures purity (>98%) and detects byproducts .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction outcomes for this compound synthesis?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways (e.g., deprotonation vs. side reactions). Analyze solvent effects using COSMO-RS. For example, used computational studies to explain enantioselectivity discrepancies in Boc-piperidine deprotonation, highlighting thermodynamic control over kinetic pathways .

Q. What strategies optimize enantioselective functionalization of this compound?

- Answer : Use chiral ligands (e.g., (-)-sparteine) with sec-BuLi at low temperatures (-78°C) to enhance stereoselectivity. Monitor chiral intermediates via chiral HPLC or VCD spectroscopy . Computational docking studies (e.g., AutoDock) can predict ligand-substrate interactions to refine selectivity .

Q. How can QSAR models predict the pharmacokinetic behavior of this compound derivatives?

- Answer : Develop 3D-QSAR models using molecular descriptors (e.g., logP, polar surface area) and ADMET predictors (e.g., CYP450 inhibition, BBB permeability). applied this approach to phenylpiperidine derivatives, identifying critical substituents for metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental and analytical techniques address conflicting spectroscopic data for piperidine derivatives?

- Answer : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra. For example, used ¹H NMR to confirm metal coordination in piperidine complexes by observing shifts in methylene protons (δ 2.24 ppm). Cross-validate with X-ray crystallography for absolute configuration determination .

Methodological Considerations

Q. How should researchers handle waste generated from this compound experiments?

- Answer : Segregate organic waste containing Boc-protected compounds and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management agencies for incineration. Avoid aqueous disposal to prevent environmental contamination, as highlighted in .

Q. What are best practices for scaling up this compound synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.